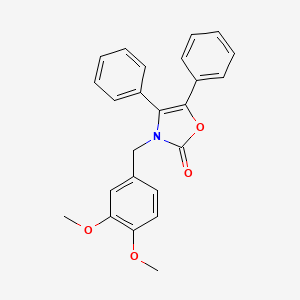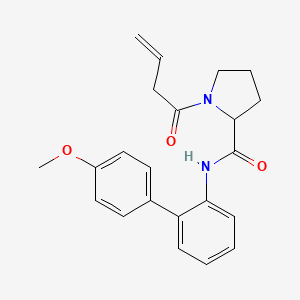
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one, also known as DBO, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. DBO belongs to the oxazole family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with Aβ aggregates through hydrophobic and π-π interactions. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds to the β-sheet structure of Aβ aggregates and undergoes a conformational change, resulting in a blue-shifted fluorescence emission. This unique fluorescence property of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been exploited for developing assays to screen for compounds that can inhibit the formation or disaggregation of Aβ aggregates.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for Aβ aggregates, 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has also been shown to have anti-cancer activity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The anti-cancer activity of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is mediated by its interaction with the tubulin protein, which is involved in cell division. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds to the colchicine-binding site on tubulin and disrupts its polymerization, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one as a fluorescent probe for Aβ aggregates is its high selectivity and sensitivity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds selectively to Aβ aggregates and emits a strong fluorescent signal, making it a useful tool for detecting and imaging Aβ aggregates in vitro and in vivo. However, one of the limitations of using 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is its potential toxicity and phototoxicity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been shown to induce cytotoxicity and DNA damage in cells, especially under prolonged exposure to light.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. One area of interest is the development of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one-based assays for screening compounds that can inhibit the formation or disaggregation of Aβ aggregates. Such assays could be useful for identifying potential drug candidates for Alzheimer's disease. Another area of interest is the optimization of the synthesis method for 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one to improve its purity and yield. This could lead to the development of more efficient and cost-effective methods for producing 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. Finally, further studies are needed to investigate the potential anti-cancer activity of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one and its mechanism of action. This could lead to the development of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one-based anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 4,5-diphenyl-1,3-oxazole-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride and a catalyst such as trifluoroacetic acid to yield 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. The purity and yield of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been studied extensively for its potential use as a fluorescent probe for detecting and imaging amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. Aβ aggregates are known to form plaques in the brain, leading to neuronal damage and cognitive decline. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been shown to bind selectively to Aβ aggregates and emit a strong fluorescent signal, making it a useful tool for studying the formation and progression of Aβ aggregates in vitro and in vivo.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4,5-diphenyl-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-27-20-14-13-17(15-21(20)28-2)16-25-22(18-9-5-3-6-10-18)23(29-24(25)26)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPUBQJQDAZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)

![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)
![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)
